Methyl 5-bromobenzofuran-2-carboxylate
Overview
Description
Methyl 5-bromobenzofuran-2-carboxylate is a compound that can be associated with various chemical reactions and has potential applications in different fields such as medicinal chemistry and materials science. Although the provided papers do not directly discuss methyl 5-bromobenzofuran-2-carboxylate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand methyl 5-bromobenzofuran-2-carboxylate.
Synthesis Analysis
The synthesis of related bromobenzofuran compounds involves starting materials such as maleic anhydrides and phthalic anhydrides, with key steps including debrominative decarboxylation or bromodecarboxylation reactions . Additionally, electrochemical methods have been employed for the synthesis of related compounds, where electron transfer mediators like methyl 4-tert-butylbenzoate are used to facilitate aryl radical generation and cyclization followed by carboxylation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of methyl 5-bromobenzofuran-2-carboxylate.
Molecular Structure Analysis
The molecular structure and vibrational spectra of compounds similar to methyl 5-bromobenzofuran-2-carboxylate have been studied using density functional theory (DFT) and various spectroscopic techniques . These studies provide a detailed interpretation of the molecular dynamics and electronic properties, which are crucial for understanding the behavior of such compounds at the molecular level.
Chemical Reactions Analysis
Compounds containing the bromobenzofuran moiety are reactive and can participate in various chemical reactions. For instance, they can undergo radical cyclization and tandem carboxylation , and can also be used as starting reagents for the synthesis of thiosemicarbazones . These reactions demonstrate the versatility of bromobenzofuran derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzofuran derivatives have been explored through experimental and theoretical methods. Studies have reported on the vibrational spectra, molecular hyperpolarizability, and electronic properties such as HOMO-LUMO gaps . These properties are indicative of the compound's potential applications in areas like nonlinear optics. Additionally, the impact of such compounds on biological systems has been investigated, with findings suggesting that they can influence the levels of vitamins and selenium in biological organisms .
Scientific Research Applications
Synthesis and Characterization
Intermediate in Organic Synthesis : Methyl 5-bromobenzofuran-2-carboxylate has been utilized as an intermediate in the synthesis of various compounds. For instance, Sanjeeva et al. (2021) demonstrated its use in synthesizing a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which showed promising antimicrobial activities (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antimicrobial Properties : Compounds derived from methyl 5-bromobenzofuran-2-carboxylate have been studied for their antimicrobial properties. The synthesized triazoles mentioned above were evaluated against various Gram-negative and Gram-positive bacterial strains, showing significant activity (Sanjeeva et al., 2021).
Pharmacological Applications
Oxidant Properties : Karatas et al. (2006) investigated a derivative of methyl 5-bromobenzofuran-2-carboxylate for its oxidant properties and its influence on levels of vitamins and malondialdehyde in rats. The study indicated that this compound might induce stress and increase free radicals (Karatas, Koca, Kara, & Servi, 2006).
Anti-inflammatory Activity : Grinev et al. (1982) synthesized benzofuryloxyacetic acid derivatives, including 5(2-Phenylthiomethyl+3-carbethoxy-6-bromobenzofuryl)oxyacetic acid, and evaluated them for anti-inflammatory activity (Grinev, Zotova, Mukhanova, Lyubchanskaya, Shvarts, Syubaev, & Mashkovskii, 1982).
Future Directions
Research on benzofuran compounds, including “Methyl 5-bromobenzofuran-2-carboxylate”, has increased significantly in recent years due to their potential biological activities and applications . These compounds are being studied, characterized, and screened for possible biological activities, making them potential natural drug lead compounds .
properties
IUPAC Name |
methyl 5-bromo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBMDNRQQDSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347342 | |
Record name | methyl 5-bromobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromobenzofuran-2-carboxylate | |
CAS RN |
26028-36-4 | |
Record name | methyl 5-bromobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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